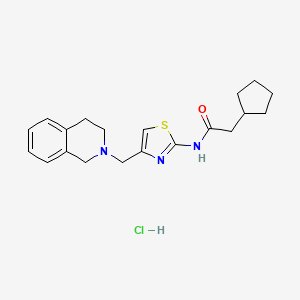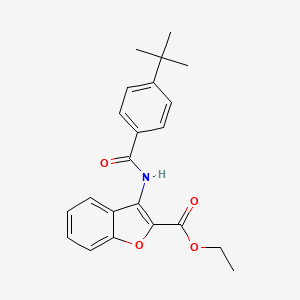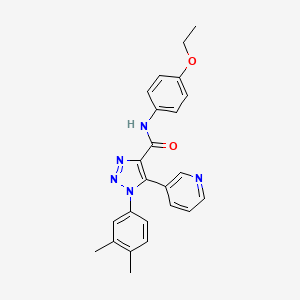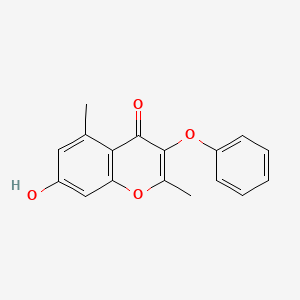
2-cyclopentyl-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-cyclopentyl-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride is a complex organic molecule often studied for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound consists of multiple functional groups and rings, contributing to its significant chemical reactivity and versatility in research.
准备方法
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis typically begins with the preparation of the thiazole core through the reaction of thioamides with α-haloketones under basic conditions.
Step 2: The isoquinoline derivative is prepared separately via the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde.
Step 3: Coupling of the prepared thiazole and isoquinoline fragments through nucleophilic substitution results in the formation of the key intermediate.
Step 4: The cyclopentyl moiety is introduced via Friedel-Crafts acylation, followed by amidation to yield the target acetamide compound.
Step 5: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods:
Optimization: Large-scale production often involves optimization of the above steps, focusing on yield improvement, cost reduction, and process efficiency.
Catalysis: Catalysts may be employed to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations typically using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be performed using hydrogen gas in the presence of palladium on carbon or other reducing agents like lithium aluminium hydride.
Substitution: Nucleophilic or electrophilic substitution reactions are common, depending on the nature of the substituents involved.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminium hydride in anhydrous ether, or hydrogenation with palladium on carbon.
Substitution: Halogenating agents or strong nucleophiles under various conditions.
Major Products:
Oxidation: Formation of ketones, carboxylic acids, or sulfoxides.
Reduction: Amines, alcohols, or alkanes.
Substitution: Halogenated derivatives or substituted amides.
科学研究应用
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Catalyst Development: Studied for potential use as a ligand in coordination chemistry.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Molecular Probing: Used as a probe in studying biological mechanisms due to its structural complexity.
Medicine:
Drug Development:
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
Material Science: Potential use in developing new materials with unique properties.
Agrochemicals: Investigated for its potential as a bioactive compound in agriculture.
作用机制
The mechanism by which 2-cyclopentyl-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride exerts its effects involves binding to molecular targets such as enzymes or receptors. This interaction can modulate various biochemical pathways. For instance, in enzyme inhibition, the compound may act as a competitive inhibitor, binding to the active site and preventing substrate access. The exact molecular pathways involved depend on the specific biological context.
相似化合物的比较
2-cyclopentyl-N-(4-(methylthiazol-2-yl)acetamide): Similar thiazole structure but lacks the isoquinoline moiety.
2-(cyclopentylthio)-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide: Substituted with a thiol group.
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-phenylacetamide: Similar backbone with a phenylacetamide group instead of the cyclopentyl.
This concludes our article on 2-cyclopentyl-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride
属性
IUPAC Name |
2-cyclopentyl-N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS.ClH/c24-19(11-15-5-1-2-6-15)22-20-21-18(14-25-20)13-23-10-9-16-7-3-4-8-17(16)12-23;/h3-4,7-8,14-15H,1-2,5-6,9-13H2,(H,21,22,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOSIFIZGJCAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethanamine](/img/structure/B2630431.png)
![4-(thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide](/img/structure/B2630432.png)
![(2E)-2-methyl-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2630436.png)

![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B2630440.png)

![3-Methyl-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2630442.png)

![3,4,5-triethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2630447.png)

![4-fluoro-N-({5-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B2630451.png)
![6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate hydrochloride](/img/new.no-structure.jpg)
![5-(5-methylpyrazine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2630453.png)
